molecular formula C6H14Cl2N2 B3208621 cis-Cyclohex-4-ene-1,2-diamine dihydrochloride CAS No. 105249-35-2

cis-Cyclohex-4-ene-1,2-diamine dihydrochloride

Cat. No.: B3208621
CAS No.: 105249-35-2
M. Wt: 185.09 g/mol
InChI Key: UQRRHSHMGMLJDM-RUTFAPCESA-N
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Description

cis-Cyclohex-4-ene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C6H14Cl2N2. It is a derivative of cyclohexene, featuring two amine groups attached to the 1 and 2 positions of the cyclohexene ring in a cis configuration. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-Cyclohex-4-ene-1,2-diamine dihydrochloride typically involves the Diels-Alder reaction. This reaction combines a diene molecule with a dienophile to produce a cyclohexene ring. For instance, combining 1,3-butadiene and maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be further processed to obtain the desired diamine compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Diels-Alder reactions followed by purification processes such as crystallization and recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclohex-4-ene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: The amine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and bromine.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

cis-Cyclohex-4-ene-1,2-diamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Cyclohex-4-ene-1,2-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context .

Comparison with Similar Compounds

  • trans-Cyclohex-4-ene-1,2-diamine dihydrochloride
  • cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
  • cis-Cyclohex-4-ene-1,2-dicarboxylic acid

Comparison: cis-Cyclohex-4-ene-1,2-diamine dihydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other related compounds. This uniqueness makes it valuable in certain chemical syntheses and research applications .

Properties

IUPAC Name

(1S,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRHSHMGMLJDM-RUTFAPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
Reactant of Route 2
cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
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cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
Reactant of Route 4
cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
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cis-Cyclohex-4-ene-1,2-diamine dihydrochloride
Reactant of Route 6
cis-Cyclohex-4-ene-1,2-diamine dihydrochloride

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